 
                            N-Butyrylbenzamide is synthesized from the reaction of butyric acid and benzamide. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The systematic name reflects its structure, indicating the presence of both the butyryl group and the benzamide moiety.
The synthesis of N-Butyrylbenzamide can be achieved through several methods, with one common approach being the acylation of benzamide with butyric anhydride or butyric acid in the presence of a catalyst such as pyridine. The reaction can be summarized as follows:
The general reaction can be represented as:
This method allows for high yields of N-Butyrylbenzamide, making it a preferred choice in laboratory settings.
N-Butyrylbenzamide has a molecular formula of and a molecular weight of approximately 189.23 g/mol. The structure features:
The three-dimensional structure can be visualized using molecular modeling software, revealing its planar configuration due to resonance stabilization in the aromatic ring.
N-Butyrylbenzamide can participate in various chemical reactions typical for amides:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for N-Butyrylbenzamide, particularly in biological contexts, often involves its interaction with specific enzymes or receptors. For instance, it may act as a substrate or inhibitor in enzymatic pathways related to fatty acid metabolism or neurotransmitter regulation.
The detailed mechanism typically involves:
Quantitative data regarding its efficacy and potency would require further experimental studies.
N-Butyrylbenzamide exhibits several key physical and chemical properties:
These properties are essential for understanding its behavior in various applications and formulations.
N-Butyrylbenzamide has several applications in scientific research and industry:
N-Butyrylbenzamide is systematically named as N-(4-oxobutyl)benzamide under IUPAC conventions, reflecting the butyryl (C₃H₇CO-) moiety bonded to the nitrogen of the benzamide group. Key structural features include:
Table 1: Structural Comparison of N-Butyrylbenzamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction | 
|---|---|---|---|
| N-Butyrylbenzamide | C₁₁H₁₃NO₂ | 191.23 | Butyryl chain on benzamide nitrogen | 
| N-Butylbenzamide | C₁₁H₁₅NO | 177.25 | n-Butyl group instead of butyryl | 
| Benzamide (parent) | C₇H₇NO | 121.14 | No alkyl chain substituent | 
| N-Propylbenzamide | C₁₀H₁₃NO | 163.22 | Propyl chain on nitrogen | 
Data compiled from PubChem [1] [2] [5].
The synthesis of N-Butyrylbenzamide derivatives emerged prominently in the early 2000s alongside advances in amide coupling methodologies. Early routes employed Schotten-Baumann reactions, where benzoyl chloride reacts with butyramide precursors under basic conditions [4]. A paradigm shift occurred with the adoption of coupling agents (e.g., HATU, DCC), enabling efficient N-acylation under mild conditions and higher yields [6].
The compound gained significant attention in the 2020s due to its role as:
Biological Activities
N-Butyrylbenzamide derivatives exhibit broad bioactivity:
Table 2: Key Biological Targets of N-Butyrylbenzamide Derivatives
| Biological Target | Activity | Potency (IC₅₀/Ki) | Therapeutic Area | 
|---|---|---|---|
| HDAC3 | Selective inhibition | 50–100 nM | Oncology | 
| CRBN | Allosteric modulation | 29–63 µM* | Targeted protein degradation | 
| AChE | Competitive inhibition | 56 nM (best analog) | Neurodegenerative diseases | 
| β₃-Adrenergic receptor | Agonism | Sub-micromolar range | Urology | 
*Binding affinity (Ki) to cereblon [3].
Industrial Applications
Table 3: Industrial Applications of N-Butyrylbenzamide Scaffolds
| Application Sector | Use Case | Advantage | 
|---|---|---|
| Drug Discovery | HDAC3 inhibitors (e.g., BG45 analogs) | High isoform selectivity; low off-target effects | 
| Targeted Protein Degradation | CRBN-recruiting PROTACs | Enhanced hydrolytic stability vs. phthalimides | 
| Multi-Target Therapeutics | Dual AChE/BACE1 inhibitors (e.g., JW-series) | Improved blood-brain barrier permeability | 
| Agrochemicals | Herbicide intermediates | Resistance to environmental degradation | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1